
2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride
Overview
Description
2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride is an organic compound with the molecular formula C9H7ClO3 and a molecular weight of 198.6 g/mol . It is a carbonyl chloride derivative of 2,3-dihydro-1,4-benzodioxine, characterized by its unique structure that includes a benzodioxine ring fused with a carbonyl chloride group . This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride typically involves the reaction of 2,3-dihydro-1,4-benzodioxine with phosgene (COCl2) under controlled conditions . The reaction is carried out in an inert solvent such as dichloromethane, at low temperatures to prevent decomposition . The reaction can be represented as follows:
2,3-Dihydro-1,4-Benzodioxine+Phosgene→2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control . The use of automated systems helps in maintaining the purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Solvents: Dichloromethane, tetrahydrofuran
Conditions: Low temperatures, inert atmosphere
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Carboxylic Acids: Formed by hydrolysis
Scientific Research Applications
Applications in Organic Synthesis
- Intermediate for Pharmaceutical Compounds:
-
Synthesis of Enantioselective Compounds:
- Recent studies have demonstrated its role in enantioselective synthesis processes. For example, a catalyst system involving iridium complexes has been shown to facilitate the selective hydrogenation of derivatives containing this compound, leading to high enantiomeric ratios (up to >99:1) in products relevant for medicinal chemistry .
- Ligand Development:
Biological Activities
Research indicates that derivatives of this compound exhibit various biological activities:
- Antibacterial and Anti-inflammatory Effects: Some derivatives have shown promising results against bacterial strains and inflammation-related conditions.
- Target Engagement Studies: The compound has been utilized in studies demonstrating target engagement within cells, which is crucial for drug development processes .
Case Studies
Study | Findings | Relevance |
---|---|---|
Study on Urease Inhibition | Developed metal complexes that inhibit urease activity effectively | Potential treatment for gastric infections |
Enantioselective Synthesis | Achieved >99:1 enantiomeric ratio using iridium catalyst | Important for synthesizing chiral drugs |
Target Engagement with Pirin Protein | Demonstrated effective binding and engagement within cellular environments | Insight into drug efficacy and mechanism |
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride involves its reactivity as a carbonyl chloride. It acts as an electrophile, reacting with nucleophiles to form various derivatives . The molecular targets include nucleophilic sites on enzymes and other biomolecules, leading to the formation of covalent bonds .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride is unique due to its specific position of the carbonyl chloride group on the benzodioxine ring, which influences its reactivity and applications . This positional difference can lead to variations in the chemical and biological properties of the compound compared to its analogs .
Biological Activity
2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a benzodioxine structure characterized by a fused dioxole and benzene ring, with a carbonyl chloride functional group that enhances its reactivity in various chemical processes. Its molecular formula is .
Biochemical Interactions
This compound interacts with several enzymes and proteins, influencing various biochemical pathways. It has been shown to:
- Inhibit Enzymatic Activity : The compound can inhibit or activate enzymes, leading to changes in gene expression and cellular metabolism .
- Engage with DNA Repair Mechanisms : It interacts with DNA repair enzymes, potentially affecting the cell's ability to manage DNA damage .
Cellular Effects
The compound's effects on cellular processes include:
- Modulating cell signaling pathways.
- Influencing gene expression.
- Affecting metabolic processes within cells .
Anticancer Properties
Research indicates that derivatives of 2,3-dihydro-1,4-benzodioxine exhibit anticancer activity. For example:
- Pro-Apoptotic Activity : Compounds derived from this structure have shown pro-apoptotic effects on various cancer cell lines, including hematological cancers .
- Autophagy Inhibition : Some derivatives act as autophagy inhibitors, impairing autophagosome-lysosome fusion in cancer cells, which may enhance their therapeutic efficacy .
Antidiabetic Potential
Studies have highlighted the antidiabetic effects of related benzodioxole compounds. For instance:
- α-Amylase Inhibition : Certain derivatives demonstrated potent inhibition of α-amylase (IC50 values ranging from 0.68 to 0.85 µM), suggesting potential for managing diabetes .
In Vivo Studies
In vivo experiments using streptozotocin-induced diabetic mice have shown that specific benzodioxole derivatives significantly reduced blood glucose levels, indicating their potential as therapeutic agents for diabetes management .
Cytotoxicity Assessments
Cytotoxicity assays conducted on normal and cancer cell lines revealed that while some derivatives exerted significant cytotoxic effects against cancer cells (IC50 values ranging from 26 to 65 µM), they exhibited negligible toxicity towards normal cells (IC50 > 150 µM) . This selectivity underscores their potential for therapeutic applications with reduced side effects.
Research Findings Summary
Biological Activity | Description | IC50 Values |
---|---|---|
α-Amylase Inhibition | Inhibits enzyme involved in carbohydrate metabolism | 0.68 - 0.85 µM |
Cytotoxicity (Cancer Cells) | Induces apoptosis in cancer cell lines | 26 - 65 µM |
Cytotoxicity (Normal Cells) | Minimal effect observed | IC50 > 150 µM |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride?
The synthesis typically involves two key steps:
Formation of the benzodioxine core : Reacting 1,2-dihydroxybenzene (catechol) with dichloroethane derivatives under basic conditions to construct the 1,4-benzodioxine ring .
Introduction of the carbonyl chloride group : Treating the intermediate (e.g., 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid) with thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O in anhydrous solvents like dichloromethane. Catalytic dimethylformamide (DMF) may enhance reactivity .
Key Considerations :
- Anhydrous conditions are critical to avoid hydrolysis of the carbonyl chloride.
- Purification via vacuum distillation or recrystallization ensures >95% purity .
Q. How is this compound characterized spectroscopically?
- ¹H/¹³C NMR : The benzodioxine protons appear as a multiplet (δ 4.2–4.5 ppm), while the carbonyl chloride carbon resonates at δ 165–170 ppm .
- IR Spectroscopy : Strong C=O stretch at ~1780 cm⁻¹ and C-Cl stretch at ~750 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks at m/z 212 (M⁺) with fragmentation patterns confirming the benzodioxine backbone .
Validation : Cross-referencing with computational simulations (e.g., DFT) resolves ambiguities in peak assignments .
Q. What safety precautions are essential when handling this compound?
- Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of toxic vapors.
- Waste Disposal : Quench residual chloride with ice-cold sodium bicarbonate before disposal .
Note : The compound hydrolyzes to release HCl, necessitating pH-neutralization protocols .
Q. What are common applications of this compound in organic synthesis?
- Pharmaceutical Intermediates : Used to synthesize Doxazosin derivatives (antihypertensive agents) via piperazine coupling .
- Polymer Chemistry : Acts as an acylating agent to introduce benzodioxine motifs into polyesters or polyamides .
- Peptide Modifications : Reacts with amine groups to form stable amide bonds .
Q. How is the stability of this compound assessed under different storage conditions?
- Thermal Stability : Decomposes above 150°C; store at 2–8°C in airtight containers.
- Hydrolytic Stability : Half-life of ~24 hours in humid air; use molecular sieves in storage .
- Light Sensitivity : Degrades under UV light; amber glass vials are recommended .
Advanced Research Questions
Q. How can reaction yields be optimized for benzodioxine-carbonyl chloride derivatives?
- Solvent Selection : Anhydrous tetrahydrofuran (THF) or toluene improves electrophilicity of the carbonyl chloride.
- Catalysis : Add 1–2 mol% DMAP (4-dimethylaminopyridine) to accelerate acylation reactions .
- Workup : Extract unreacted starting materials with ethyl acetate to isolate the product in >85% yield .
Case Study : A 20% yield increase was achieved using LiH as a base in sulfonamide coupling reactions .
Q. How are structural ambiguities resolved in derivatives with conflicting spectral data?
- Multi-NMR Techniques : Use DEPT-135 and HSQC to distinguish between CH₂ and CH₃ groups in complex spectra .
- X-ray Crystallography : Definitive confirmation of stereochemistry for crystalline derivatives .
- Isotopic Labeling : ¹³C-labeled reagents trace reaction pathways and validate mechanistic hypotheses .
Q. What strategies mitigate decomposition during large-scale synthesis?
- In Situ Generation : Prepare the carbonyl chloride immediately before use to avoid storage-related degradation .
- Flow Chemistry : Continuous reactors minimize exposure to moisture and oxygen .
- Stabilizers : Add 0.1% hydroquinone to inhibit radical-induced side reactions .
Q. How does substituent positioning on the benzodioxine ring affect reactivity?
- Electron-Withdrawing Groups (EWGs) : Nitro or chloro groups at the 6-position increase electrophilicity of the carbonyl chloride.
- Steric Effects : Bulky substituents at the 2-position hinder nucleophilic attack, reducing acylation efficiency .
Table : Reactivity Trends in Derivatives
Substituent Position | Reactivity (Relative to Parent Compound) |
---|---|
6-NO₂ | 2.5× higher |
7-OCH₃ | 0.7× lower |
2-Cl | 1.2× higher |
Q. What computational tools predict the compound’s interaction with biological targets?
- Molecular Docking (AutoDock Vina) : Models binding affinity to enzymes like lipoxygenase (e.g., ΔG = -8.2 kcal/mol) .
- QM/MM Simulations : Analyze transition states in hydrolysis or nucleophilic substitution reactions .
- ADMET Prediction (SwissADME) : Estimates bioavailability and toxicity profiles for drug-design applications .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-3-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-4,8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCGTFBXZKCPOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90957892 | |
Record name | 2,3-Dihydro-1,4-benzodioxine-2-carbonyl chlorido | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90957892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3663-81-8 | |
Record name | 2,3-Dihydro-1,4-benzodioxin-2-carbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3663-81-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-1,4-benzodioxine-2-carbonyl chlorido | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90957892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3663-81-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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